3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid
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Overview
Description
3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a hydroxyl group, a trifluoromethyl group, and a carboxylic acid group.
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine (tfmp) derivatives, which include this compound, are used in the pharmaceutical industry . Some TFMP derivatives are used in the synthesis of β-secretase (BACE) inhibitors , suggesting that BACE could be a potential target.
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Analysis
Biochemical Properties
It is known that trifluoromethylpyridines (TFMPs) and their derivatives have been used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Cellular Effects
Tfmp derivatives are known to have various biological activities, including protection of crops from pests .
Molecular Mechanism
Tfmp derivatives are thought to exert their effects through the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation reaction using a trifluoromethyl-containing building block . Another method includes the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. The vapor-phase reaction method is particularly favored in industrial settings due to its efficiency and simplicity .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-5-(trifluoromethyl)pyridine: This compound is similar but lacks the carboxylic acid group.
5-(trifluoromethyl)pyridine-2-carboxylic acid: This compound is similar but lacks the hydroxyl group.
Uniqueness
3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the presence of both the hydroxyl and carboxylic acid groups, which provide additional sites for chemical reactions and interactions. This makes it more versatile in various applications compared to its similar compounds .
Properties
CAS No. |
1806579-86-1 |
---|---|
Molecular Formula |
C7H4F3NO3 |
Molecular Weight |
207.1 |
Purity |
95 |
Origin of Product |
United States |
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